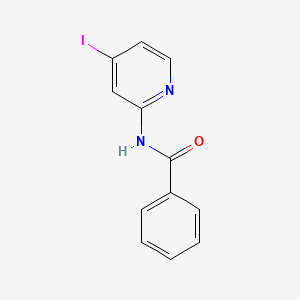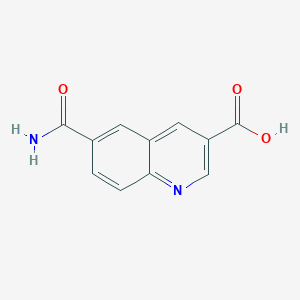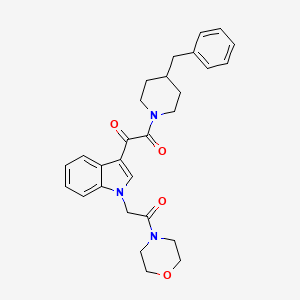
5-Ethoxy-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-1,3,4-thiadiazole-2-thiol, more commonly known as ETTDT, is an organic compound with a wide range of applications in scientific research. ETTDT is a colorless, crystalline solid with a melting point of around 80°C. It is a versatile compound with properties that allow it to be used as a reagent in chemical synthesis, a catalyst in biochemical reactions, and a fluorescent probe for biological imaging. Additionally, ETTDT has been studied for its potential therapeutic effects in medical research.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du 1,3,4-thiadiazole, y compris le 5-éthoxy-1,3,4-thiadiazole-2-thiol, ont été étudiés pour leur activité antibactérienne . Ils se sont avérés avoir un effet inhibiteur sur diverses souches bactériennes telles qu'Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus et des bactéries Gram-positives telles que Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alpha Streptococcus haemolyticus, Enterococcus faecium .
Liaison à l'ADN
Le mécanisme d'interaction des molécules de 1,3,4-thiadiazole avec l'ADN du thymus de veau (ADN-CT) a été étudié . Cela suggère des applications potentielles dans la compréhension des interactions ADN-protéines et le développement de nouveaux agents thérapeutiques.
Agents antimicrobiens
Les dérivés du 1,3,4-thiadiazole ont été synthétisés et évalués en tant qu'agents antimicrobiens puissants . Ils ont été testés contre E. coli, B. mycoides et C. albicans .
Activité antifongique
Les activités antifongiques in vitro des dérivés du 1,3,4-thiadiazole ont été évaluées contre G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans et Thanatephorus cucumeris (T. cucumeris) .
Propriétés pharmacologiques
Les dérivés du 1,3,4-thiadiazole présentent diverses activités biologiques en raison de la présence du groupement N–C–S– . Ils ont été de plus en plus étudiés en raison de leur large spectre de propriétés pharmacologiques .
Chimie médicinale
Les dérivés du 1,3,4-thiadiazole sont des intermédiaires utiles en chimie médicinale . Ils ont une large application en tant qu'unités structurales de molécules biologiquement actives .
Safety and Hazards
Orientations Futures
The future directions for research on 5-Ethoxy-1,3,4-thiadiazole-2-thiol and related compounds could involve further exploration of their biological activities. For instance, 1,3,4-thiadiazole compounds have been found to exhibit antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . Therefore, these compounds could be further investigated for potential therapeutic applications.
Mécanisme D'action
Target of Action
The primary targets of 5-Ethoxy-1,3,4-thiadiazole-2-thiol are multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
This compound interacts with its targets by bonding and hydrophobic interaction with key amino acid residues . This interaction leads to cytotoxic effects on the cancer cells, inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and survival. It induces apoptosis in tumor cells and hinders their cell cycle progression to impede further proliferation .
Pharmacokinetics
Similar compounds have been noted for their high systemic toxicity due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in cancer cells and the inhibition of cell cycle progression . This results in the inhibition of cancer cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy can be affected by the pH of the environment, the presence of other substances, and the temperature . .
Analyse Biochimique
Biochemical Properties
1,3,4-thiadiazole derivatives, to which this compound belongs, have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, antibacterial, and plant growth regulator activities . These compounds have the ability to disrupt processes related to DNA replication .
Cellular Effects
These compounds have shown potent anti-cancer activities, indicating that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1,3,4-thiadiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
5-ethoxy-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-2-7-3-5-6-4(8)9-3/h2H2,1H3,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWKWQMCNWIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37158-91-1 |
Source


|
| Record name | 5-ethoxy-1,3,4-thiadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


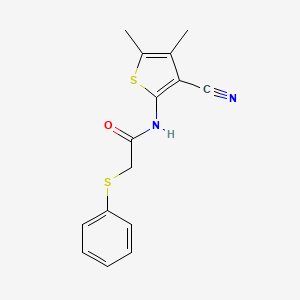

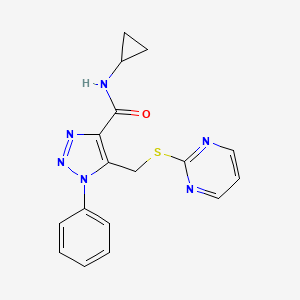
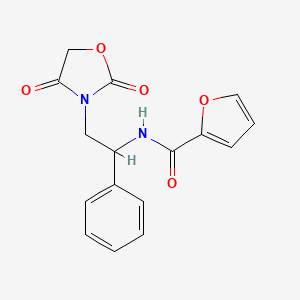
![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)
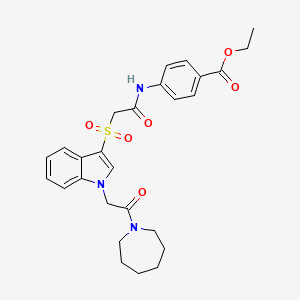

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)

